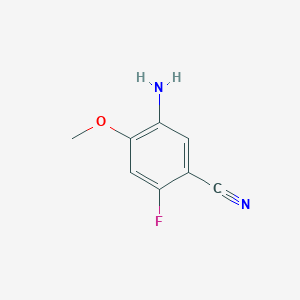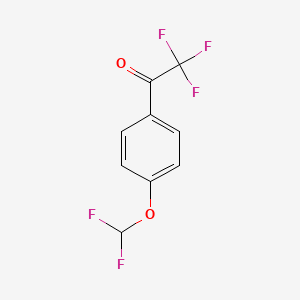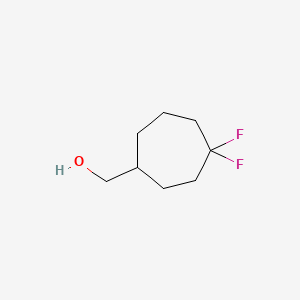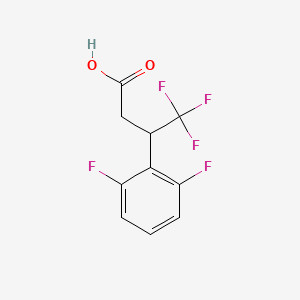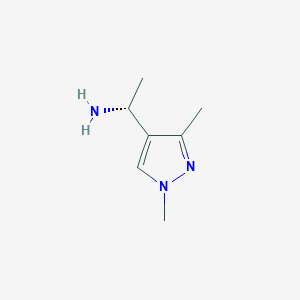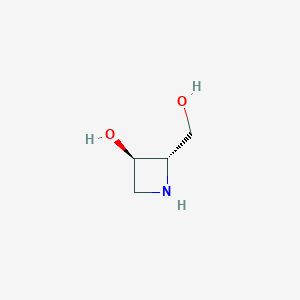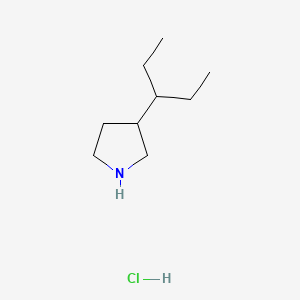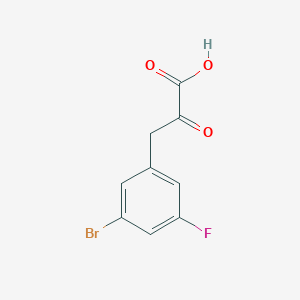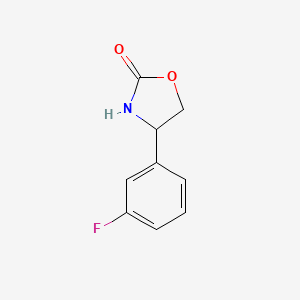
4-(3-Fluorophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a fluorophenyl group. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
The synthesis of 4-(3-Fluorophenyl)oxazolidin-2-one typically involves the reaction of 3-fluoroaniline with glycidol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(3-Fluorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced oxazolidinone products.
Scientific Research Applications
4-(3-Fluorophenyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The antibacterial activity of 4-(3-Fluorophenyl)oxazolidin-2-one and its derivatives is primarily due to the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for most bacteria but can be bactericidal for certain strains .
Comparison with Similar Compounds
4-(3-Fluorophenyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid:
Cytoxazone: A natural product with an oxazolidinone ring, used as a chiral auxiliary in organic synthesis.
These comparisons highlight the unique fluorophenyl substitution in this compound, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
HQOGIULIFRCLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


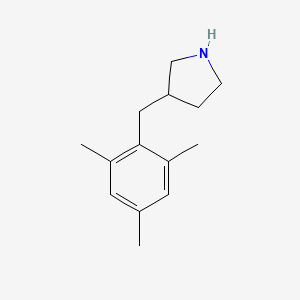

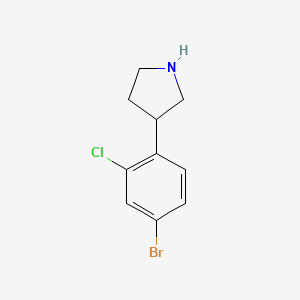
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
